molecular formula C12H15NO2 B3023073 N-[(4-methylphenyl)methyl]-3-oxobutanamide CAS No. 710307-99-6

N-[(4-methylphenyl)methyl]-3-oxobutanamide

Cat. No.: B3023073
CAS No.: 710307-99-6
M. Wt: 205.25 g/mol
InChI Key: VEIYXUWSYZVVJQ-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)-3-oxobutanamide (CAS: 2415-85-2, molecular formula: C₁₁H₁₃NO₂, molecular weight: 191.23 g/mol) is a white crystalline compound widely utilized in organic synthesis and industrial applications. Its structure comprises a 4-methylphenyl group attached to a 3-oxobutanamide backbone, conferring stability and reactivity. Key properties include a density of 1.132 g/cm³ and high purity (>98%), making it critical in pigment synthesis (e.g., C.I. Pigment Yellow 55 and Orange 63) and pharmaceutical intermediates .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-9-3-5-11(6-4-9)8-13-12(15)7-10(2)14/h3-6H,7-8H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIYXUWSYZVVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399313
Record name N-[(4-methylphenyl)methyl]-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

710307-99-6
Record name N-[(4-methylphenyl)methyl]-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methylphenyl)methyl]-3-oxobutanamide typically involves the reaction of 4-methylbenzylamine with an appropriate acylating agent. One common method is the acylation of 4-methylbenzylamine with 3-oxobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-methylbenzylamine+3-oxobutanoyl chlorideThis compound+HCl\text{4-methylbenzylamine} + \text{3-oxobutanoyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-methylbenzylamine+3-oxobutanoyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced production costs. The use of microreactor systems allows for precise control of reaction parameters, leading to efficient synthesis of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methylphenyl)methyl]-3-oxobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

N-[(4-methylphenyl)methyl]-3-oxobutanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a model compound in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[(4-methylphenyl)methyl]-3-oxobutanamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position : Para-substituted derivatives (e.g., 4-methyl, 4-nitro) dominate industrial applications due to steric accessibility and electronic effects. For instance, the 4-methyl group in N-(4-Methylphenyl)-3-oxobutanamide enhances pigment stability via hydrophobic interactions .

Physical and Spectroscopic Properties

  • Melting Points : Derivatives with electron-withdrawing groups (e.g., nitro, acetyl) generally exhibit higher melting points due to increased intermolecular forces.
  • Solubility : Fluorinated benzyl derivatives (e.g., N-[(2-Fluorophenyl)methyl]-3-oxobutanamide) may show improved solubility in organic solvents compared to aryl analogs .
  • Spectroscopy : IR and NMR spectra confirm characteristic carbonyl (1700–1650 cm⁻¹) and aromatic C–H stretches (3100–3000 cm⁻¹) across analogs .

Research Findings and Industrial Relevance

  • Oxidation Studies : N-Aryl-3-oxobutanamides undergo oxidation with (diacetoxyiodo)benzene to yield dichloroacetamides, with substituent position (para vs. ortho) showing negligible impact on reaction efficiency .
  • Thermal Stability : High-purity N-(4-Methylphenyl)-3-oxobutanamide remains stable under industrial processing conditions, critical for large-scale pigment manufacturing .

Biological Activity

N-[(4-methylphenyl)methyl]-3-oxobutanamide, also known as a derivative of 3-oxobutanamide, has garnered attention in the scientific community due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a ketone and an amide functional group, contributing to its reactivity and biological properties. The structure can be represented as follows:

N 4 methylphenyl methyl 3 oxobutanamide\text{N 4 methylphenyl methyl 3 oxobutanamide}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that the compound may inhibit specific enzymes or receptors, leading to observed biological effects. The exact pathways and targets can vary based on the context of use, which includes:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes.
  • Receptor Interaction : It may interact with receptors that modulate cellular responses.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound and its derivatives. For example, derivatives of similar compounds have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A comparative analysis of antimicrobial efficacy is summarized below:

CompoundMIC (mg/mL)Target Bacteria
N-(2-chloro-4-methylphenyl)-3-oxobutanamide0.004 - 0.03E. cloacae
Other derivatives0.015 - 0.30S. aureus, B. cereus

These findings suggest that modifications in the chemical structure can enhance antimicrobial potency.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that certain derivatives exhibit strong cytotoxic effects against various cancer cell lines, including:

  • MCF7 (breast cancer)
  • MDA-MB-231 (triple-negative breast cancer)
  • PC3 (prostate cancer)

For instance, compounds with specific substituents showed IC50 values indicating significant cytotoxicity:

CompoundCell LineIC50 (µM)
Compound 10cMCF75.0
Compound 10dK5622.5

These results indicate the potential for developing anticancer agents based on this compound's structure.

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives, this compound was tested against multiple bacterial strains. The results indicated that certain derivatives outperformed traditional antibiotics like ampicillin and streptomycin in terms of minimum inhibitory concentration (MIC).

Cytotoxicity Evaluation

Another study focused on assessing the cytotoxic effects of this compound derivatives on different cancer cell lines using the SRB assay method. The findings revealed that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to the parent compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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